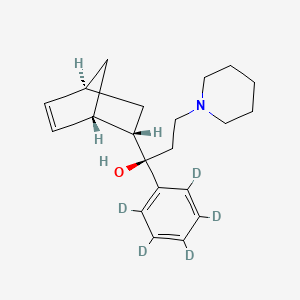
rel-Biperiden EP impurity A-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-Biperiden EP impurity A-d5: is a deuterium-labeled derivative of Biperiden (hydrochloride). Biperiden Hydrochloride is an M1 muscarinic acetylcholine receptor antagonist, commonly used in the treatment of Parkinson’s disease . The deuterium labeling in this compound is significant for its use in scientific research, particularly in the study of pharmacokinetics and metabolic profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Biperiden EP impurity A-d5 involves the incorporation of deuterium into the Biperiden molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in Biperiden are replaced with deuterium atoms using deuterated reagents.
Purification: The resulting compound is purified to ensure the incorporation of deuterium is complete and the product is free from impurities
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Biperiden are subjected to deuterium exchange reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product
Chemical Reactions Analysis
Types of Reactions
rel-Biperiden EP impurity A-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to study the behavior of the deuterium-labeled compound.
Substitution: Substitution reactions are used to replace functional groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
rel-Biperiden EP impurity A-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of rel-Biperiden EP impurity A-d5 involves its interaction with muscarinic acetylcholine receptors. The deuterium labeling allows for detailed studies of its pharmacokinetic and metabolic profiles. The compound acts as an antagonist at the M1 muscarinic acetylcholine receptor, inhibiting its activity and thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Biperiden Hydrochloride: The non-deuterated form of rel-Biperiden EP impurity A-d5.
D-Valine-d8: Another deuterium-labeled compound used in similar research applications.
Nicotinamide N-oxide: A compound used in metabolic studies
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms in the compound allow for more accurate tracing and quantitation during drug development processes .
Properties
Molecular Formula |
C21H29NO |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(1R)-1-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20-,21-/m0/s1/i1D,3D,4D,7D,8D |
InChI Key |
YSXKPIUOCJLQIE-LUEZOWOASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















